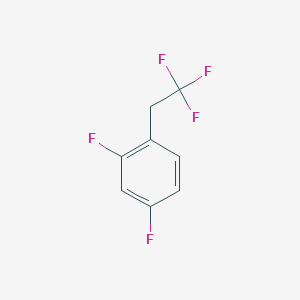

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene

Description

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene (CAS: Not explicitly provided, Ref: 10-F037193 ) is a fluorinated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a 2,2,2-trifluoroethyl group at the 1-position. This compound is commercially available through specialty chemical suppliers like CymitQuimica, where it is offered in quantities ranging from 250 mg to 25 g . Its applications span pharmaceuticals, agrochemicals, and advanced materials, particularly in fluorinated electrolyte systems for lithium-sulfur batteries, where fluorinated solvents enhance thermal stability and ionic conductivity .

Properties

IUPAC Name |

2,4-difluoro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNQQGMKNJPUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halomethylation via Blanc Reaction on Difluorobenzene

A key step in synthesizing 2,4-difluoro benzene derivatives involves the Blanc reaction , which introduces halomethyl groups onto the aromatic ring. This method uses:

- Starting Material: m-Difluorobenzene (1,3-difluorobenzene).

- Reagents: Halogenating agent (e.g., concentrated hydrochloric acid), paraformaldehyde (various polymeric forms), and catalyst (e.g., zinc chloride).

- Conditions: Heating under reflux for 4–10 hours, with pH control around 3–6 (preferably pH 4).

- Solvents: Halogenated or non-halogenated aliphatic, alicyclic, or aromatic hydrocarbons such as hexane, methylcyclohexane, toluene, or chlorobenzene.

This reaction yields 2,4-difluoro halogenated benzyl intermediates with high purity (~97%) and good yield (~86%) under optimized conditions. The reaction progress is monitored by HPLC to avoid overreaction or side product formation. Vacuum distillation at low temperatures (-5 to 0 °C) is used to isolate the product, minimizing losses.

Conversion to Quaternary Ammonium Salt and Hydrolysis to Amines

Following halomethylation, the halogenated benzyl intermediates react with methenamine to form quaternary ammonium salts. This step proceeds as:

- Reaction: 2,4-difluoro halogenation benzyls + methenamine.

- Solvents: Toluene, dimethylbenzene, acetonitrile, THF, chloroform, or alcohols.

- Conditions: Reflux for 2–5 hours, followed by cooling and filtration to isolate the white solid ammonium salt.

The ammonium salt is then hydrolyzed with concentrated hydrochloric acid under reflux (3–10 hours), followed by neutralization and extraction to yield the target amine compound with >99% purity and overall yield of about 77%.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Yield (%) | Notes |

|---|---|---|---|---|

| Halomethylation (Blanc reaction) | m-Difluorobenzene, paraformaldehyde, HCl, ZnCl2 catalyst, reflux 4–10 h | Hexane, toluene, chlorobenzene, acetonitrile | ~86 | pH 3–6, monitored by HPLC; vacuum distillation at -5 to 0 °C |

| Quaternary ammonium salt formation | 2,4-difluoro halogenation benzyls + methenamine, reflux 2–5 h | Toluene, acetonitrile, THF, alcohols | >82 | Cooling and filtration to isolate solid |

| Hydrolysis to amine | Quaternary ammonium salt + concentrated HCl, reflux 3–10 h | Isopropanol, toluene, acetonitrile, THF | >73 | Neutralization and extraction to purify |

Research Findings and Industrial Implications

- The Blanc reaction is favored for halomethylation due to cost-effectiveness, safety, and environmental considerations compared to other halogenation methods using NBS or tribromide phosphine reagents.

- Reaction times and temperatures are critical for optimizing yield and purity; excessive reaction times lead to side products and yield loss.

- The synthetic route is amenable to scale-up for industrial production due to mild conditions, inexpensive reagents, and straightforward purification steps.

- The overall synthetic strategy emphasizes selectivity , yield optimization , and process safety , crucial for pharmaceutical or agrochemical intermediate production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides.

Major Products: The major products formed depend on the type of reaction and the reagents used. For example, nucleophilic substitution can yield substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Biomedical Research

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene has been utilized in biomedical research due to its unique chemical structure that allows interaction with biological molecules. It serves as a biochemical probe in proteomics research, aiding in the study of protein interactions and functions .

Pharmaceutical Development

The compound acts as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been linked to the development of anti-HIV drugs like Dolutegravir. Its fluorinated nature enhances the potency and selectivity of drug candidates .

Polymer Chemistry

In polymer synthesis, this compound is used as a monomer for producing fluorinated polymers. These polymers exhibit excellent thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and coatings.

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of fluorinated compounds on human lymphocytes. It was found that exposure to this compound could induce DNA damage. This highlights the need for careful handling in laboratory settings while exploring its beneficial applications.

Case Study 2: Radical Reaction Mechanisms

Research demonstrated that this compound participates in radical reactions with phenolic compounds to yield phenoxy radicals. These radicals are significant in various biological processes and can contribute to oxidative stress, indicating potential implications for health and safety.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism by which 2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its target, as well as improve its metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The trifluoroethyl group and fluorine substituents are critical for modulating electronic, steric, and physicochemical properties. Below is a comparison with key analogues:

Table 1: Structural Comparison of Trifluoroethyl-Substituted Benzenes

Physicochemical Properties

Fluorine and trifluoroethyl groups significantly influence properties such as boiling point, lipophilicity, and thermal stability:

- Electron-Withdrawing Effects: The trifluoroethyl group enhances electron withdrawal, stabilizing negative charges in intermediates. For example, this compound exhibits greater oxidative stability compared to non-fluorinated analogues, making it suitable for battery electrolytes .

- Lipophilicity : Compounds with trifluoromethyl (CF₃) groups, like compound 24 , display higher hydrophobicity than those with methoxy (OCH₃) substituents (e.g., compound 23 ), which can enhance membrane permeability in pharmaceuticals .

- Thermal Stability : The trifluoroethyl group improves thermal resistance. For instance, this compound remains stable under high-voltage conditions in lithium-sulfur batteries, unlike ethylene carbonate-based solvents .

Biological Activity

2,4-Difluoro-1-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with the molecular formula C₈H₅F₅. Its structure features two fluorine atoms on the benzene ring and a trifluoroethyl group, which significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

The unique arrangement of fluorine atoms in this compound enhances its electrophilic character, making it suitable for various chemical reactions including nucleophilic substitutions and cross-coupling reactions. The trifluoroethyl group increases its reactivity towards nucleophiles and electrophiles, facilitating its use in biochemical research and synthetic organic chemistry.

Although specific mechanisms of action for this compound are not fully established due to limited research, compounds with similar structures have been shown to exhibit significant biological activities. The presence of multiple fluorine atoms affects the electronic properties of the compound, potentially influencing interactions with biological targets.

Electrophilic Substitution Reactions

The compound primarily undergoes electrophilic substitutions which can lead to the formation of biologically active derivatives. For instance, it can react with arylboronic acids in palladium-catalyzed cross-coupling reactions to yield various substituted products that may possess therapeutic properties.

Biological Activity

Research indicates that fluorinated compounds can exhibit diverse biological activities including antimicrobial and anticancer effects. The following table summarizes reported activities associated with structurally similar compounds:

Case Studies

- Antimicrobial Activity : A study highlighted that compounds similar to this compound showed promising antimicrobial properties against various bacterial strains. The incorporation of fluorinated groups was found to enhance membrane permeability and disrupt bacterial cell walls .

- Cytotoxicity in Cancer Models : Research has demonstrated that fluorinated aromatic compounds can induce cytotoxic effects in human cancer cell lines. For instance, a related study found that certain fluorinated derivatives exhibited significant cytotoxicity against HCT116 cells .

- Antimalarial Activity : Compounds structurally related to this compound have been developed as antimalarial agents targeting specific enzymes in Plasmodium species. These compounds showed improved efficacy in mouse models when optimized for metabolic stability and solubility .

Q & A

Basic: What are the optimal synthetic routes for 2,4-difluoro-1-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

A common approach involves alkylation of fluorinated benzene derivatives with 2,2,2-trifluoroethyl halides. For example, using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) facilitates nucleophilic substitution at the aromatic ring . Key considerations:

- Regioselectivity : Fluorine substituents at positions 2 and 4 direct electrophilic substitution to the remaining activated positions.

- Catalyst optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates and yields.

- Purification : Column chromatography with hexane/ethyl acetate (8:2) resolves trifluoroethylated byproducts. Typical yields range from 45–65% depending on halogen reactivity (iodide > bromide > chloride) .

Basic: How can spectroscopic techniques distinguish this compound from structural analogs?

- ¹⁹F NMR : The trifluoroethyl group (-CF₂CF₃) shows a distinct triplet near δ -65 ppm (J = 10–12 Hz), while aromatic fluorines at positions 2 and 4 resonate as doublets of doublets (δ -110 to -115 ppm) due to coupling with adjacent protons .

- GC-MS : Characteristic fragmentation patterns include loss of CF₃CH₂ (m/z 97) and fluorobenzene ions (m/z 96, 114) .

- IR : Strong C-F stretches (1100–1250 cm⁻¹) and weak aromatic C-H bends (800–850 cm⁻¹) confirm substitution patterns .

Advanced: How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, reducing reactivity in traditional Suzuki-Miyaura couplings. However:

- Directed ortho-metalation : Use of n-BuLi or LDA at low temperatures (-78°C) enables regioselective functionalization at the 5-position (meta to trifluoroethyl group) .

- Palladium/NHC catalysts : Bulky N-heterocyclic carbene ligands (e.g., IPr) enhance oxidative addition rates with fluorinated aryl halides, enabling couplings with arylboronic acids at 80–100°C .

- Controlled C-F activation : Ni(0) catalysts selectively cleave C-F bonds adjacent to electron-donating groups, enabling late-stage diversification .

Advanced: What strategies resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility)?

Discrepancies arise from impurity profiles (e.g., residual solvents, regioisomers) and measurement protocols :

- Boiling point : Literature values vary between 180–190°C. Differential scanning calorimetry (DSC) under inert gas (N₂) provides reproducible results by minimizing decomposition .

- Solubility : Conflicting solubility data in polar solvents (e.g., DMSO) can be resolved via HPLC-UV quantification under standardized conditions (25°C, 0.1 M NaCl) .

- Validation : Cross-reference with high-purity standards (≥99.9%) from certified suppliers (e.g., Kanto Reagents) to eliminate batch-to-batch variability .

Advanced: How does the trifluoroethyl group affect binding interactions in medicinal chemistry applications?

The CF₃CH₂- moiety enhances metabolic stability and modulates target engagement through:

- Hydrophobic interactions : The trifluoroethyl group occupies lipophilic pockets in enzyme active sites (e.g., carbonic anhydrase), as shown in X-ray co-crystallography studies .

- Steric effects : Its bulkiness restricts rotational freedom, favoring bioactive conformations.

- Electrostatic effects : The strong C-F dipole alters pKa of proximal functional groups (e.g., amines), improving membrane permeability (logP ≈ 2.5) .

Methodological: How to design stability studies for this compound under varying pH and temperature?

- Forced degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40°C for 24 hours. Monitor degradation via HPLC-MS.

- Kinetic analysis : Use Arrhenius plots (25–60°C) to predict shelf-life. Typical degradation pathways include hydrolysis of the trifluoroethyl group (t₁/₂ = 14 days at pH 7.4) .

- Light sensitivity : Store in amber vials under argon; UV irradiation (254 nm) induces C-F bond cleavage, forming difluorobenzene derivatives .

Methodological: What analytical workflows quantify trace impurities in synthesized batches?

- GC-ECD : Detects halogenated impurities (e.g., 1-bromo-3-(trifluoroethyl)benzene) at ≤0.1% levels .

- LC-QTOF-MS : Identifies regioisomers (e.g., 3,4-difluoro analogs) via exact mass (Δ < 5 ppm) and isotopic patterns .

- NMR spiking experiments : Add authentic standards of suspected contaminants (e.g., 2,4-dinitrofluorobenzene) to confirm peak assignments .

Advanced: How to model the compound’s conformation and electronic structure computationally?

- DFT calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate Fukui indices for electrophilic attack sites .

- Molecular docking : Simulate binding to targets (e.g., GABA receptors) using AutoDock Vina. The trifluoroethyl group’s van der Waals interactions contribute ΔG ≈ -8.2 kcal/mol .

- Solvent effects : PCM models (e.g., water, DMSO) predict solubility trends aligning with experimental logS values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.